
1-(Bromomethyl)-1-((4-methylpentyl)oxy)cycloheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-1-((4-methylpentyl)oxy)cycloheptane is an organic compound that belongs to the class of cycloalkanes This compound features a bromomethyl group and a 4-methylpentyl ether group attached to a cycloheptane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-((4-methylpentyl)oxy)cycloheptane typically involves the following steps:
Formation of the Cycloheptane Ring: The cycloheptane ring can be synthesized through various methods, including the hydrogenation of cycloheptene or the ring-closing metathesis of heptadiene.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group attached to the cycloheptane ring using reagents such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Attachment of the 4-Methylpentyl Ether Group: The ether group can be introduced through a Williamson ether synthesis, where the bromomethylcycloheptane reacts with 4-methylpentanol in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromomethyl)-1-((4-methylpentyl)oxy)cycloheptane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can undergo oxidation reactions, where the bromomethyl group is oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), ammonia (NH3)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
Substitution: Hydroxymethyl, cyanomethyl, or aminomethyl derivatives
Oxidation: Carboxylic acids, aldehydes
Reduction: Methyl derivatives
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-1-((4-methylpentyl)oxy)cycloheptane depends on its specific interactions with molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The ether group may influence the compound’s solubility and membrane permeability, affecting its distribution and activity within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Bromomethyl)-1-((4-methylpentyl)oxy)cyclohexane: Similar structure but with a cyclohexane ring instead of cycloheptane.
1-(Chloromethyl)-1-((4-methylpentyl)oxy)cycloheptane: Similar structure but with a chloromethyl group instead of bromomethyl.
1-(Bromomethyl)-1-((4-methylbutyl)oxy)cycloheptane: Similar structure but with a 4-methylbutyl ether group instead of 4-methylpentyl.
Propriétés
Formule moléculaire |
C14H27BrO |
|---|---|
Poids moléculaire |
291.27 g/mol |
Nom IUPAC |
1-(bromomethyl)-1-(4-methylpentoxy)cycloheptane |
InChI |
InChI=1S/C14H27BrO/c1-13(2)8-7-11-16-14(12-15)9-5-3-4-6-10-14/h13H,3-12H2,1-2H3 |
Clé InChI |
FELKYXDGRACNDH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCOC1(CCCCCC1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




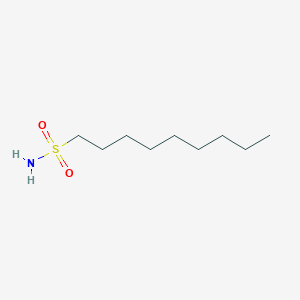
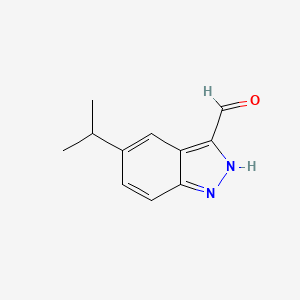

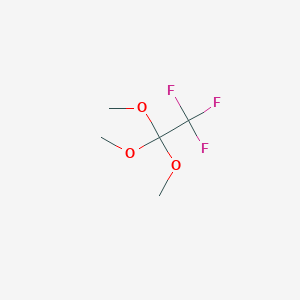


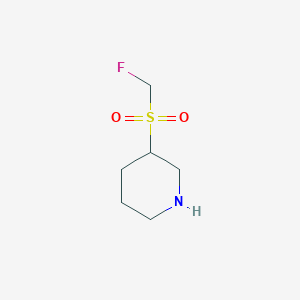


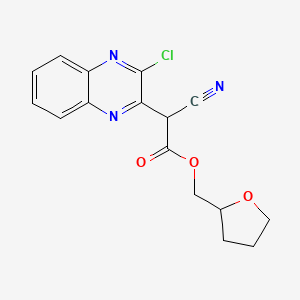
![[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanamine](/img/structure/B13529162.png)
![{2-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13529168.png)
